L-2-18F-FAMP Demonstrates Superior Tumor Accumulation and Reduced Renal Retention vs. Clinical Benchmark 18F-FAMT
The 18F-radiolabeled L-isomer counterpart of alpha-methyl-D-2-fluorophe, designated L-2-18F-FAMP (2-18F-α-methyl-L-phenylalanine), exhibits significantly higher tumor accumulation than the clinically established PET tracer L-3-18F-α-methyl-tyrosine (18F-FAMT) in LS180 human colorectal cancer xenograft models (p < 0.05). Additionally, renal accumulation of L-2-18F-FAMP is significantly lower than that of 18F-FAMT (p < 0.01) [1].
| Evidence Dimension | Tumor accumulation in LS180 colorectal cancer xenograft mice |
|---|---|
| Target Compound Data | L-2-18F-FAMP: significantly higher tumor accumulation |
| Comparator Or Baseline | L-3-18F-α-methyl-tyrosine (18F-FAMT): clinically used tracer, lower tumor accumulation |
| Quantified Difference | p < 0.05 for tumor accumulation; p < 0.01 for renal accumulation (lower for target compound) |
| Conditions | LS180 human colorectal cancer cell line xenograft mice, biodistribution studies |
Why This Matters
Procurement of the alpha-methyl-2-fluorophenylalanine scaffold enables development of PET imaging agents with higher tumor signal and lower renal background than the current clinical standard, directly impacting diagnostic sensitivity.
- [1] Hanaoka H, Ohshima Y, Yamaguchi A, et al. Novel 18F-Labeled α-Methyl-Phenylalanine Derivative with High Tumor Accumulation and Ideal Pharmacokinetics for Tumor-Specific Imaging. Mol Pharm. 2019;16(8):3609-3616. View Source
